Arginyl adenylate

Description

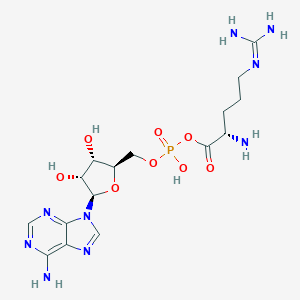

Structure

2D Structure

3D Structure

Properties

CAS No. |

15470-08-3 |

|---|---|

Molecular Formula |

C16H26N9O8P |

Molecular Weight |

503.41 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |

InChI Key |

AJYPLWAQPDERQG-TWBCTODHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

Other CAS No. |

15470-08-3 |

Synonyms |

arginyl adenylate |

Origin of Product |

United States |

Enzymatic Catalysis of Arginyl Adenylate Synthesis

Arginyl-tRNA Synthetase (ArgRS) as the Biocatalyst

ArgRS is a member of the aminoacyl-tRNA synthetase (aaRS) family of enzymes, which are crucial for translating the genetic code into protein. nih.govebi.ac.uk These enzymes are responsible for the specific attachment of amino acids to their cognate tRNAs. uniprot.org

Aminoacyl-tRNA synthetases are categorized into two main classes, Class I and Class II, based on the architecture of their catalytic domains. embopress.orgebi.ac.uk ArgRS belongs to Class I, a group characterized by a Rossmann-fold catalytic domain. aars.online Further subdivision places ArgRS into subclass Ia, which also includes synthetases for several hydrophobic amino acids. nih.govresearchgate.net The catalytic domain of ArgRS features a bundle of α-helices following the conserved HIGH motif, known as the ArgRS insertion module. aars.online Structurally, ArgRS is a monomeric enzyme composed of several domains, including a catalytic domain and an anticodon-binding domain. embopress.orgnih.gov The crystal structure of ArgRS from Saccharomyces cerevisiae reveals a protein composed predominantly of α-helices. embopress.orgnih.gov

A defining feature of most ArgRS enzymes is the requirement of its cognate tRNA for the activation of arginine, a process that leads to the formation of the arginyl-adenylate intermediate. aars.onlinetandfonline.com This tRNA-dependent activation is a unique characteristic among many aminoacyl-tRNA synthetases. nih.govvirginia.edu

Table 1: Structural and Classification Details of Arginyl-tRNA Synthetase (ArgRS)

| Feature | Description | References |

| Enzyme Class | Class I aminoacyl-tRNA synthetase | embopress.orgaars.onlinenih.gov |

| Enzyme Subclass | Ia | nih.govresearchgate.net |

| Catalytic Domain | Rossmann-fold with an ArgRS insertion module (a bundle of α-helices) | aars.online |

| Quaternary Structure | Monomeric | embopress.orgaars.online |

| Organism Example | Saccharomyces cerevisiae (yeast) | ebi.ac.ukembopress.orgnih.govrcsb.org |

| Unique Property | Requires cognate tRNA for arginine activation | aars.onlinetandfonline.comnih.govvirginia.edu |

The specific recognition of L-arginine and ATP by ArgRS is a prerequisite for catalysis. The binding of L-arginine occurs in the active site, where the enzyme utilizes the full hydrogen-bonding potential of the amino acid for precise recognition. nih.gov The guanidinium (B1211019) group of arginine forms two salt bridges with two acidic residues and a hydrogen bond with a tyrosine residue. embopress.orgnih.gov These three interacting residues are highly conserved across different species' ArgRS enzymes. nih.gov

Interestingly, while the presence of tRNA is necessary for the first step of the aminoacylation reaction, it is not a requirement for the initial binding of L-arginine to the enzyme. embopress.orgnih.gov The binding of ATP is coordinated by backbone brackets, a common feature among most members of the Class I superfamily. aars.online The binding of tRNA to ArgRS induces a conformational change in the active site, which is thought to be necessary for the proper binding of ATP. tandfonline.comvirginia.edu This induced-fit mechanism ensures the correct positioning of substrates for the subsequent catalytic reaction. nih.gov

Table 2: Substrate Recognition by Arginyl-tRNA Synthetase

| Substrate | Binding Interactions | Key Residues/Features | References |

| L-Arginine | Two salt bridges and one hydrogen bond | Two acidic residues, one tyrosine residue | embopress.orgnih.gov |

| ATP | Coordinated by backbone brackets | Conserved motifs within the active site | aars.online |

Mechanistic Steps in Arginyl Adenylate Formation

The formation of this compound proceeds through a well-defined series of molecular events within the active site of ArgRS.

The synthesis of this compound is initiated by a nucleophilic attack. ebi.ac.uk The carboxylate group of the L-arginine substrate acts as the nucleophile, targeting the α-phosphate of an ATP molecule. ebi.ac.uk This chemical assault results in the formation of a mixed anhydride (B1165640) linkage between the carboxyl group of arginine and the 5'-phosphate of AMP, with the concurrent displacement and release of pyrophosphate (PPi). tandfonline.com This initial step activates the arginine, preparing it for the subsequent transfer to its cognate tRNA. nih.gov

The nucleophilic attack proceeds through a high-energy transition state. This transient structure is characterized by a pentavalent phosphorus atom and a trigonal bipyramidal geometry. ebi.ac.uknih.gov The stability of this transition state is paramount for the efficiency of the catalytic reaction. escholarship.org The enzyme's active site is exquisitely designed to stabilize this fleeting intermediate through a network of electrostatic interactions. ebi.ac.ukwou.edu This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of this compound formation. escholarship.org

Several key residues and a metal ion cofactor within the ArgRS active site are crucial for catalysis. Conserved lysine (B10760008) and histidine residues play a direct role in stabilizing the transition state. ebi.ac.uk For instance, in Saccharomyces cerevisiae ArgRS, Lys156 forms a salt bridge with a non-bridging oxygen of the α-phosphate of ATP, while His159 and His162 also interact with the ATP phosphates. ebi.ac.uk These interactions help to stabilize the negative charge that develops on the phosphate (B84403) group during the transition state. ebi.ac.uk The presence of two short, conserved sequence motifs, including the HIGH (His-Ile-Gly-His) motif, is characteristic of Class I aminoacyl-tRNA synthetases and is vital for catalysis. uab.edu

A magnesium ion (Mg2+) is also an essential cofactor in this reaction. ebi.ac.uknih.govcatalysis.blog It coordinates with the phosphate groups of ATP, which serves to neutralize the negative charge of the ATP molecule, further stabilize the pentavalent transition state, and facilitate the departure of the pyrophosphate leaving group. nih.govnyu.edu The precise coordination of the magnesium ion is critical for the proper assembly of the active site and for guiding the substrates into the correct orientation for the reaction to occur. nyu.edunih.gov

Table 3: Key Catalytic Components in this compound Synthesis

| Component | Function | Specific Examples/Interactions | References |

| Conserved Lysine | Stabilizes the transition state | Forms a salt bridge with the α-phosphate of ATP (e.g., Lys156 in yeast ArgRS) | ebi.ac.ukuab.edu |

| Conserved Histidine | Stabilizes the transition state | Interacts with ATP phosphates (e.g., His159, His162 in yeast ArgRS) | ebi.ac.uk |

| Magnesium Ion (Mg2+) | Cofactor for catalysis | Neutralizes ATP charge, stabilizes the transition state, and facilitates pyrophosphate release | ebi.ac.uknih.govnih.govcatalysis.blog |

Allosteric Regulation and Induced Fit in this compound Biogenesis

The synthesis of this compound by Arginyl-tRNA Synthetase (ArgRS) is a highly regulated process that relies on allosteric regulation and induced-fit mechanisms. nih.govresearchgate.netmdpi.com This ensures the fidelity of protein synthesis by preventing the incorrect amino acid from being incorporated into a polypeptide chain. The binding of substrates, including L-arginine and its cognate tRNA (tRNAArg), to the enzyme triggers significant conformational changes that are essential for catalytic activity. nih.govembopress.org

Conformational Dynamics of Arginyl-tRNA Synthetase Upon Substrate and tRNA Binding

The binding of both L-arginine and tRNAArg induces substantial conformational changes in the structure of Arginyl-tRNA Synthetase (ArgRS). nih.govembopress.org These dynamic changes are crucial for the proper positioning of the substrates and the catalytic residues within the active site, a classic example of an induced-fit mechanism. nih.govacs.orgresearchgate.net

Upon binding of tRNAArg, the enzyme undergoes significant structural rearrangements. Comparison of the tRNA-free and tRNA-bound forms of yeast ArgRS reveals a root-mean-square deviation (r.m.s.d.) of 3.6 Å between corresponding carbon-alpha (Cα) atoms, indicating a large-scale conformational shift. nih.gov These changes are primarily located in four regions of the enzyme: the N-terminal helix H1, the insertion module 1 (Ins1), the two catalytic motifs, and two peptides of the additional domain 2 (Add2). nih.gov The binding of tRNAArg also triggers structural alterations in the 'MSTR' loop, which is thought to be necessary for creating a suitable ATP-binding site. nih.govembopress.org

The subsequent binding of the L-arginine substrate to the ArgRS-tRNAArg complex induces further, more localized conformational changes. The superposition of the ArgRS-tRNAArg binary complex with the ArgRS-tRNAArg-L-arginine ternary complex shows an r.m.s.d. of 1.7 Å between Cα atoms. nih.gov These changes are concentrated in the two insertion modules (Ins1 and Ins2) and helices H13 and H14 of the Rossmann fold. nih.gov Crucially, the binding of L-arginine is a prerequisite for the correct positioning of the CCA end of the tRNAArg, where the amino acid will be attached. embopress.org

This sequential and mutually induced fit ensures that the catalytic reaction proceeds only when both the correct amino acid and tRNA are bound. nih.govresearchgate.net The binding of the anticodon of the tRNA to the enzyme triggers conformational changes in the catalytic center, which is approximately 70 Å away, demonstrating long-range allosteric communication within the enzyme-tRNA complex. mdpi.comembopress.orgmdpi.com

| Binding Event | Observed Conformational Change | Affected Enzyme Regions | Significance |

|---|---|---|---|

| tRNAArg Binding | Large-scale conformational shift (r.m.s.d. of 3.6 Å) | N-terminal helix H1, Ins1, catalytic motifs, Add2 | Induces a catalytically competent conformation and prepares the ATP binding site. nih.gov |

| L-Arginine Binding (to tRNA-bound enzyme) | Localized conformational change (r.m.s.d. of 1.7 Å) | Ins1, Ins2, helices H13 and H14 of the Rossmann fold | Controls the correct positioning of the tRNAArg CCA end for aminoacylation. nih.govembopress.org |

Importance of tRNA Flexibility in Arginyl-tRNA Synthetase Catalytic Activation

The flexibility of the tRNA molecule is essential for the catalytic activation of Arginyl-tRNA Synthetase (ArgRS). nih.govacs.org The ability of the tRNA to adopt specific conformations upon binding to the enzyme is a key aspect of the induced-fit mechanism that leads to the formation of a productive active site. nih.govexlibrisgroup.com Several regions of the tRNA molecule, including the D-loop, the anticodon stem-loop, and the terminal adenosine (B11128), play crucial roles in this process. nih.govacs.org

D-loop: The D-loop of tRNAArg is a critical recognition element for ArgRS. nih.govresearchgate.net In yeast ArgRS, the enzyme specifically recognizes the sugar-phosphate backbone and interacts with nucleotides D16 and D20 of the D-loop. researchgate.netresearchgate.net The N-terminal domain (Add1) of ArgRS, which is unique among aminoacyl-tRNA synthetases, interacts with the D-loop, anchoring the tRNA to the enzyme. nih.govacs.org In Escherichia coli ArgRS, the interaction with adenosine at position 20 (A20) in the D-loop is a major identity determinant and is crucial for anchoring the tRNA. nih.govresearchgate.net This interaction triggers conformational changes in several ArgRS domains, which may ultimately lead to the activation of arginine. nih.gov

Anticodon Stem-Loop: The anticodon loop of tRNAArg is another primary recognition site for ArgRS. nih.govresearchgate.net The enzyme approaches the tRNA from the minor groove side of the anticodon stem, and the loop binds in a pocket formed by five helices of the C-terminal additional domain (Add2). nih.govembopress.org This interaction induces a unique conformation in the anticodon loop that has not been observed in other tRNA structures. nih.govresearchgate.net Specific residues in the anticodon loop, such as cytosine at position 35 (C35), are strong identity determinants for tRNAArg. embopress.org The interaction between the enzyme and the anticodon loop is communicated to the catalytic center, which is over 70 Å away, highlighting the importance of allosteric signaling in the activation process. nih.govmdpi.commdpi.com The flexibility of the anticodon loop allows it to adapt to the binding pocket of the enzyme, contributing to the specificity of the interaction. nih.gov For instance, in yeast ArgRS, the anticodon loop undergoes substantial unwinding upon binding, exposing additional bases for recognition. mdpi.comresearchgate.net

Terminal Adenosine: The terminal adenosine of the tRNA's CCA tail (A76) is the site of aminoacylation. nih.govebi.ac.uk The correct positioning of this nucleotide in the active site is absolutely required for catalysis. embopress.org The binding of L-arginine to the tRNA-bound enzyme controls the precise placement of the CCA end. embopress.org The flexibility of this single-stranded region allows it to adopt a hairpin turn to reach the catalytic center. nih.gov Studies have shown that an intact 3'-terminal adenosine is necessary for the tRNA to activate the enzyme. oup.com

The flexibility of the entire tRNA molecule, facilitated by features like G:U wobble base pairs, allows for the necessary conformational changes to occur upon binding to ArgRS. nih.govacs.org This locking of the acceptor end, the anticodon loop, and the D-loop into their respective binding sites on the enzyme is what ultimately achieves the productive conformation of the active site through an induced-fit mechanism. nih.govacs.org

| tRNA Region | Interacting Enzyme Domain(s) | Key Interactions and Conformational Changes | Functional Significance |

|---|---|---|---|

| D-loop | N-terminal Domain (Add1) | Specific recognition of nucleotides like D16, D20, or A20. researchgate.netresearchgate.netnih.gov Anchors the tRNA to the enzyme. nih.govacs.org | Triggers conformational changes in ArgRS, contributing to the activation of the catalytic site. nih.gov |

| Anticodon Stem-Loop | C-terminal Domain (Add2) | Binding in a specific pocket induces a unique loop conformation. nih.govresearchgate.netembopress.org Recognition of identity determinants like C35. embopress.org | Ensures specificity and communicates binding information to the distant catalytic center via allosteric signaling. nih.govmdpi.com |

| Terminal Adenosine (CCA tail) | Catalytic Domain (Rossmann fold) | Adopts a hairpin turn to position A76 in the active site. nih.gov Its correct positioning is dependent on L-arginine binding. embopress.org | Essential for the transfer of the activated arginine to the tRNA. ebi.ac.uk |

Structural Characterization of Arginyl Adenylate and Its Enzyme Complexes

X-ray Crystallographic Insights into Arginyl-tRNA Synthetase-Arginyl Adenylate Complexes

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of aaRSs, providing atomic-level details of their complexes with substrates and substrate analogs. These structures offer a static yet insightful view into the dynamic process of amino acid activation and transfer.

Directly capturing the fleeting arginyl adenylate intermediate within the active site of Arginyl-tRNA Synthetase (ArgRS) through X-ray crystallography has proven to be a significant challenge. However, the crystal structure of a ternary complex of yeast ArgRS with its cognate tRNA and the substrate L-arginine at a resolution of 2.2 Å provides a detailed snapshot of the active site just prior to the formation of this compound. rcsb.orgnih.gov This structure reveals the intricate network of interactions that correctly positions the L-arginine and sets the stage for the nucleophilic attack on ATP. rcsb.orgnih.gov

In this ternary complex, the anticodon of the tRNA is specifically recognized by the enzyme, which induces conformational changes in the catalytic center. rcsb.orgnih.gov The binding of L-arginine, in turn, influences the correct positioning of the CCA end of the tRNA, where the amino acid will ultimately be attached. rcsb.orgnih.gov Several key residues within the active site are observed to have multiple roles in the catalytic pathway, underscoring the dynamic nature of the aminoacylation reaction. rcsb.orgnih.gov

Further structural insights come from the crystal structures of the apo, L-arginine-complexed, and L-canavanine-complexed forms of human cytoplasmic ArgRS. nih.gov L-canavanine, a structural analog of L-arginine, binds in the active site in a manner similar to the natural substrate. nih.gov These structures have detailed the conformational changes that occur upon substrate binding. nih.gov A comparison of the human ArgRS structures with the yeast ArgRS bound to tRNA allows for predictions of how the enzyme interacts with the tRNA molecule. target.re.kr

The following table summarizes key crystallographic data for relevant Arginyl-tRNA Synthetase complexes.

| Complex | Organism | PDB ID | Resolution (Å) | Key Findings |

| ArgRS-tRNAArg-L-arginine | Saccharomyces cerevisiae | 1F7U | 2.20 | Reveals induced-fit mechanism and conformational changes upon substrate and tRNA binding. rcsb.orgpdbj.org |

| ArgRS (apo) | Homo sapiens | 4Q2T | 2.80 | Provides the structure of the enzyme without any bound ligands. nih.gov |

| ArgRS-L-arginine | Homo sapiens | 4Q2Y | 2.60 | Shows the conformational state of the enzyme with its amino acid substrate bound. nih.gov |

| ArgRS-L-canavanine | Homo sapiens | 4Q2X | 2.55 | Details the binding of a close structural analog of arginine. nih.gov |

Given the high reactivity and transient nature of the aminoacyl-adenylate intermediate, stable analogues are invaluable tools for structural studies. Non-hydrolyzable analogues of the aminoacyl-adenylate allow for the trapping of the enzyme in a state that mimics the intermediate-bound form, thereby providing a clearer picture of the active site during this crucial stage of the reaction.

While a crystal structure of ArgRS in complex with a non-hydrolyzable this compound analogue has not been reported, studies on other aminoacyl-tRNA synthetases with such analogues have provided a general framework for understanding these interactions. For many aaRSs, N-acyl sulfamoyladenosines (acyl-AMS) have been effectively used as non-hydrolyzable mimics of the cognate acyl adenylate intermediates. These analogues bind tightly to the active site, allowing for detailed structural characterization.

In the absence of a specific structure for ArgRS, inferences can be drawn from the existing substrate-bound structures. The active site of ArgRS, as revealed by the L-arginine-bound crystal structures, shows a precise arrangement of amino acid residues that are poised to interact with both the arginine moiety and the adenosine (B11128) part of the intermediate. The guanidinium (B1211019) group of arginine is typically stabilized by interactions with acidic residues, while other parts of the active site are positioned to accommodate the ribose and phosphate (B84403) groups of the adenylate.

Spectroscopic and Computational Approaches to this compound Structure and Dynamics

To complement the static pictures provided by X-ray crystallography, spectroscopic and computational methods are employed to investigate the dynamic aspects of this compound and its interaction with ArgRS.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. It can provide information on the conformational states of ligands and changes in the protein upon ligand binding.

However, specific NMR studies focusing on the conformational states of this compound, either free or bound to ArgRS, are not extensively available in the published literature. Such studies are likely hampered by the instability of the this compound intermediate. The application of NMR to study the interaction of non-hydrolyzable analogues of this compound with ArgRS could potentially provide valuable insights into the conformational dynamics of the active site. These studies could reveal details about the flexibility of the adenylate within the binding pocket and the nature of its interactions with surrounding amino acid residues, information that is crucial for a complete understanding of the catalytic mechanism.

Computational methods, such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, offer a way to model the dynamic processes of enzyme catalysis that are often difficult to capture experimentally.

MD simulations can provide insights into the conformational changes that occur within the active site of ArgRS during the binding of substrates and the formation of the this compound intermediate. nih.gov A key finding for ArgRS is that, unlike many other aaRSs, the binding of its cognate tRNA is a prerequisite for the amino acid activation step. frontiersin.orgmdpi.com MD simulations can help to elucidate the allosteric communication between the tRNA binding domains and the catalytic active site that leads to this requirement. nih.gov

QM/MM simulations are particularly well-suited for studying the chemical reaction of adenylate formation itself. In this approach, the reacting species (arginine and ATP) and key active site residues are treated with quantum mechanics, which allows for the modeling of bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.gov While specific QM/MM studies on ArgRS are not yet prevalent, research on other aaRSs, such as Lysyl-tRNA synthetase, has successfully used this method to investigate the pre-transfer editing mechanisms that ensure the fidelity of protein synthesis. nih.gov These computational approaches have the potential to map out the entire energy landscape of the this compound formation and its subsequent transfer to tRNA, providing a detailed, dynamic view of the catalytic cycle. nih.gov

Fidelity and Editing Mechanisms Involving Arginyl Adenylate

Discrimination Against Non-Cognate Amino Acids by Arginyl-tRNA Synthetase

Arginyl-tRNA synthetase (ArgRS) exhibits a high degree of specificity for its cognate amino acid, arginine. This discrimination is crucial to prevent the incorporation of incorrect amino acids into proteins, which could lead to non-functional or toxic polypeptides. nih.govresearchgate.net ArgRS, like other aaRSs, must distinguish arginine from a pool of structurally similar amino acids.

A notable example of this discrimination is observed with L-canavanine, a toxic non-protein amino acid found in many leguminous plants. researchgate.netnih.gov L-canavanine is a structural analog of arginine and can be mistakenly incorporated into proteins in its place, leading to dysfunctional proteins. researchgate.netnih.gov Studies comparing ArgRS from a canavanine-producing plant (jack bean) and a non-producing relative (soybean) have shed light on the enzyme's discriminatory capabilities. The jack bean ArgRS shows a significantly higher ability to discriminate against L-canavanine, with a discrimination factor of 485, thus preventing auto-toxicity. researchgate.netnih.gov This enhanced discrimination is not a general feature against all analogs, as both jack bean and soybean ArgRSs recognize L-thioarginine as a substrate, suggesting a specific evolutionary adaptation against L-canavanine in the producer plant. researchgate.netnih.gov

The interaction between ArgRS and tRNAArg plays a significant role in the accuracy of amino acid selection. researchgate.net Unlike many other aaRSs, ArgRS requires its cognate tRNA for the activation of arginine, the first step in aminoacylation where the arginyl-adenylate intermediate is formed. nih.govplos.orgencyclopedia.pub This tRNA-dependent activation provides an additional layer of specificity, as structural features of the tRNA contribute to the correct positioning of the amino acid in the active site. researchgate.net

Pre-transfer editing is a crucial quality control step in protein synthesis where an incorrect aminoacyl-adenylate (AA-AMP), formed during the first step of the aminoacylation reaction, is hydrolyzed before it can be transferred to the tRNA. researchgate.netpnas.org This mechanism prevents the formation of mischarged tRNAs. researchgate.net While many aaRSs utilize pre-transfer editing to correct errors, research indicates that arginyl-tRNA synthetase does not possess a hydrolytic post-transfer editing activity. researchgate.netnih.gov

The pre-transfer editing process can be either tRNA-independent or tRNA-dependent. pnas.orgsemanticscholar.org In the tRNA-independent pathway, the synthetase itself hydrolyzes the incorrect AA-AMP. semanticscholar.org In the tRNA-dependent pathway, the binding of the cognate tRNA triggers the hydrolysis of the non-cognate AA-AMP. semanticscholar.orgnih.gov For some synthetases like isoleucyl-tRNA synthetase (IleRS), the presence of the cognate tRNA is essential for pre-transfer editing. pnas.orgmdpi.com

While ArgRS is not known for a canonical editing domain, the inherent instability of non-cognate aminoacyl-adenylates can contribute to a form of passive editing. almerja.com The incorrect intermediate may dissociate from the enzyme and spontaneously hydrolyze in the cellular environment. almerja.com However, dedicated, enzyme-catalyzed pre-transfer editing is a more efficient and controlled process. For ArgRS, the primary mechanism for ensuring fidelity appears to be the high initial selectivity for arginine, which is enhanced by the requirement of cognate tRNA for amino acid activation. nih.govresearchgate.netplos.org

Molecular Basis of Arginyl-tRNA Synthetase Editing Specificity and Efficiency

The fidelity of ArgRS is primarily rooted in its ability to accurately recognize both its cognate amino acid, L-arginine, and its corresponding tRNA, tRNAArg. Unlike many other aminoacyl-tRNA synthetases, ArgRS requires the presence of its cognate tRNA to catalyze the formation of the arginyl-adenylate intermediate. nih.govplos.orgencyclopedia.pub This tRNA-dependent amino acid activation serves as a crucial checkpoint, ensuring high specificity from the very first step of the aminoacylation reaction.

Structural studies of the yeast ArgRS in complex with tRNAArg and L-arginine have revealed the intricate molecular interactions that govern this specificity. The enzyme establishes specific contacts with the D-loop and the anticodon of the tRNA. nih.gov This interaction induces a conformational change in the anticodon loop, a structure not previously observed. nih.gov Furthermore, the binding of L-arginine itself influences the correct positioning of the acceptor stem of the tRNA within the catalytic site. nih.gov This mutual induced fit mechanism underscores the dynamic nature of substrate recognition and catalysis.

While ArgRS lacks a dedicated, canonical editing domain for post-transfer editing (the hydrolysis of a mischarged tRNA), its fidelity is not compromised. researchgate.netnih.gov The primary defense against misacylation is the stringent selection of the correct amino acid at the activation step. The enzyme's active site is finely tuned to accommodate the specific size, shape, and chemical properties of the L-arginine side chain.

Impact of Arginyl-tRNA Synthetase Mutations on Aminoacylation Fidelity

Mutations within the gene encoding arginyl-tRNA synthetase can have significant consequences for the fidelity of protein synthesis. Given that ArgRS fidelity relies heavily on accurate substrate recognition rather than a robust editing mechanism, mutations in the active site or tRNA-binding domains can lead to decreased specificity and potentially the misincorporation of amino acids.

While specific studies focusing solely on ArgRS mutations and their direct impact on the misincorporation of various non-cognate amino acids are less common compared to synthetases with well-defined editing domains, the principles of protein structure and function suggest that alterations in key residues would be detrimental. For instance, mutations affecting the residues responsible for recognizing the guanidinium (B1211019) group of arginine or those interacting with the identity elements of tRNAArg would likely compromise the enzyme's accuracy.

Advanced Research Methodologies for Arginyl Adenylate Studies

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are fundamental to understanding the interaction between arginyl-tRNA synthetase (ArgRS), its substrates (L-arginine and ATP), and the formation of the arginyl adenylate intermediate.

Kinetic analysis is crucial for elucidating the catalytic mechanism of this compound formation by ArgRS. Both steady-state and pre-steady-state approaches provide complementary information.

Steady-State Kinetics: This approach measures the rate of reaction after the enzyme-substrate complex has reached a constant concentration. unacademy.com It provides key catalytic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). A common steady-state method for studying this compound formation is the ATP-PPi isotopic exchange reaction. researchgate.net This assay measures the rate at which the enzyme catalyzes the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction that is dependent on the presence of the cognate amino acid, L-arginine. researchgate.net The rate of this exchange is proportional to the rate of adenylate formation. frontiersin.org While informative, steady-state kinetics may not reveal the rates of individual steps in the multi-step aminoacylation reaction. researchgate.net

Pre-Steady-State Kinetics: To resolve individual reaction steps, pre-steady-state kinetics are employed. nih.gov These techniques monitor the reaction on a millisecond timescale, observing the first "turnover" of the enzyme before a steady state is established. mit.edu This allows for the direct observation of a "burst" of product formation, which in this case would be the this compound. unacademy.com Techniques like rapid quench-flow are used, where the enzyme and substrates are rapidly mixed and the reaction is stopped after a very short, defined time. nih.gov By analyzing the amount of adenylate formed at various time points within the first catalytic cycle, researchers can determine the rate constants for substrate binding and the chemical step of adenylate formation itself. mit.edu

To perform detailed kinetic and structural studies, pure ArgRS is required. Modern strategies involve the recombinant expression of the ArgRS gene (argS). The gene, often identified from a bacterial or yeast genome, is cloned into an expression plasmid, which is then introduced into a host organism, typically Escherichia coli. psu.eduacs.org Overexpression of the gene in the host cells yields large quantities of the enzyme.

Genetic and Mutagenesis Approaches

Genetic manipulation, particularly site-directed mutagenesis, is a powerful tool for probing the roles of specific amino acid residues in the formation of this compound.

Site-directed mutagenesis allows researchers to systematically replace specific amino acids within the ArgRS active site and observe the effect on catalytic activity. This approach has been instrumental in identifying residues critical for stabilizing the transition state of this compound formation. researchgate.net

Class I aminoacyl-tRNA synthetases typically contain two conserved sequence motifs, HIGH (His-Ile-Gly-His) and KMSK (Lys-Met-Ser-Lys), which are crucial for catalysis. researchgate.net Studies on Bacillus stearothermophilus ArgRS, which possesses a KMSK-like motif, showed that mutating a key lysine (B10760008) residue (Lys385) within this motif resulted in a near-complete loss of amino acid activation activity. psu.edu Similarly, research on Thermus thermophilus ArgRS, which lacks the canonical KMSK motif, identified a different lysine residue (K116) located upstream of the HIGH motif. researchgate.net Mutating this lysine to glycine (B1666218) also severely impaired the enzyme's ability to form the adenylate intermediate. researchgate.net Another study on E. coli ArgRS identified a cysteine residue (Cys320) in the active site; its mutation to alanine (B10760859) caused a significant loss of enzyme activity and altered the binding affinity for ATP and arginine. acs.org

These findings, summarized in the table below, demonstrate how targeted mutations can pinpoint the specific residues that participate directly in binding substrates and catalyzing the formation of this compound.

| Enzyme Source | Mutant | Key Finding | Effect on this compound Formation | Reference |

| E. coli | C320A | Cys320 is located in the active site. | 88% loss of aminoacylation activity; increased K_m for ATP and arginine. | acs.org |

| B. stearothermophilus | K385G | Lys385 is part of the KMSK motif. | Loss of amino acid-activation activity. | psu.edu |

| T. thermophilus | K116G | K116 is a conserved lysine upstream of the HIGH motif. | Severe impairment of PP_i-ATP exchange activity, indicating reduced adenylate formation. | researchgate.net |

Omics and Analytical Chemistry Applications

Advanced analytical techniques are required for the direct detection and measurement of transient intermediates like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful and versatile technique for the sensitive and specific quantification of small molecules in complex biological mixtures. researchgate.net Although this compound is an unstable intermediate, this methodology provides the necessary tools for its detection.

The general workflow involves several key steps. First, the reaction mixture is subjected to liquid chromatography, often using hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography, to separate the this compound from substrates (ATP, arginine), products (AMP, PPi), and the enzyme itself. researchgate.netmdpi.com

Following separation, the eluent is introduced into the mass spectrometer. Using electrospray ionization (ESI), the molecules are ionized before entering the mass analyzer. mdpi.com For quantification, tandem mass spectrometry (MS/MS) is performed using a mode called multiple reaction monitoring (MRM). nih.gov In MRM, the first mass analyzer is set to select the specific mass-to-charge ratio (m/z) of the parent this compound ion. This ion is then fragmented, and the second mass analyzer is set to monitor for a specific, characteristic fragment ion. This highly specific mass transition allows for precise quantification, even at very low concentrations, with minimal interference from other components. mdpi.comnih.gov The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy. researchgate.net

| Method Component | Description | Purpose | Reference |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) followed by centrifugation. | To remove the enzyme and other large molecules that interfere with analysis. | nih.gov |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) with a silica (B1680970) or similar column. | To separate this compound from other reaction components prior to detection. | mdpi.com |

| Ionization | Electrospray Ionization (ESI). | To generate charged ions from the analyte molecules for mass analysis. | mdpi.com |

| Detection/Quantification | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | To achieve high specificity and sensitivity by monitoring a unique precursor-to-product ion mass transition. | nih.gov |

Q & A

Q. What experimental methodologies are most reliable for synthesizing and purifying arginyl adenylate?

this compound synthesis typically employs aminoacylation reactions using purified arginyl-tRNA synthetase (ArgRS), ATP, and L-arginine under controlled pH (7.5–8.0) and temperature (37°C) . Purification often involves reverse-phase HPLC with UV detection at 260 nm to isolate the adenylate intermediate. Critical parameters include enzyme-to-substrate ratios and avoiding hydrolysis by optimizing reaction time .

Q. How does this compound participate in tRNA aminoacylation, and what kinetic assays validate its role?

this compound acts as a high-energy intermediate in the two-step aminoacylation mechanism. Kinetic assays such as ATP-PPi exchange or stopped-flow spectroscopy measure the formation rate. Key controls include omitting ArgRS or using non-hydrolyzable ATP analogs (e.g., AMP-PNP) to confirm specificity .

Q. What spectroscopic techniques are suitable for detecting this compound in complex mixtures?

UV-Vis spectroscopy (λmax ≈ 260 nm) and <sup>31</sup>P-NMR (chemical shift at −10 to −12 ppm for the adenylate phosphate) are standard. Mass spectrometry (LC-MS/MS) with negative-ion mode provides higher sensitivity for low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities (Kd) of this compound to ArgRS?

Discrepancies often arise from assay conditions (e.g., ionic strength, Mg<sup>2+</sup> concentration). A systematic approach includes:

Q. What strategies optimize the stability of this compound for structural studies?

Stability challenges include hydrolysis and oxidation. Recommended approaches:

Q. How do mutations in ArgRS catalytic domains affect this compound formation, and how can this be modeled computationally?

Site-directed mutagenesis (e.g., H15A or D146A in E. coli ArgRS) disrupts ATP binding or arginine coordination. Computational methods:

- Molecular dynamics simulations (AMBER or GROMACS) to analyze residue interactions.

- Density functional theory (DFT) to model transition-state energetics .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in adenylate yield across replicate experiments?

- Standardize enzyme activity assays (e.g., pre-titrate ArgRS using ATPase activity).

- Include internal controls (e.g., spiked ATP-γ-<sup>32</sup>P) to monitor reaction progress .

- Apply error-propagation models to quantify uncertainty in kinetic parameters .

Q. What criteria distinguish artifactual adenylate detection from genuine signals in mass spectrometry?

- Validate peaks using isotopic patterns and fragmentation spectra.

- Compare retention times with synthetic standards.

- Perform blank runs (enzyme-free or substrate-free) to rule out contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.